Sodium 3-fluoropyridine-2-sulfinate
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. nih.govtandfonline.com Its presence is widespread in natural products, including essential vitamins like niacin and pyridoxine, as well as in a vast array of synthetic compounds. nih.govtandfonline.com The nitrogen atom in the pyridine ring imparts distinct properties, such as basicity and the ability to coordinate with metals, making pyridine derivatives crucial as ligands in catalysis and as key components in functional materials. nih.gov
In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in FDA-approved drugs. researchgate.netrsc.orgnih.gov The incorporation of a pyridine ring can significantly influence a molecule's pharmacological profile, including its solubility and ability to interact with biological targets. nih.govnih.gov Consequently, the development of new methods for synthesizing and modifying pyridine-containing molecules is a major focus of chemical research. tandfonline.com
Role of Fluorine in Modulating Pyridine Reactivity
The introduction of a fluorine atom onto a pyridine ring can dramatically alter its chemical properties and reactivity. ontosight.aiuni-muenster.de Fluorine is the most electronegative element, and its presence can significantly impact the electron distribution within the pyridine ring. This electronic effect can enhance the pyridine's stability and modify its reactivity in chemical transformations. ontosight.ai
Specifically, a fluorine atom can make the pyridine ring more susceptible to certain types of reactions, such as nucleophilic aromatic substitution (SNAr). acs.org This is a powerful reaction for forming new chemical bonds and introducing diverse functional groups onto the pyridine scaffold. acs.org The strategic placement of fluorine can direct where these new groups are added, providing chemists with precise control over the final molecular structure. uni-muenster.deacs.org Furthermore, the incorporation of fluorine into drug molecules can improve their metabolic stability and membrane permeability, highlighting the importance of fluorinated pyridines in pharmaceutical development. ontosight.ai
Synthetic Utility of Sulfinate Functional Groups
Sulfinate salts, such as sodium sulfinates (RSO₂Na), are versatile reagents in organic synthesis, primarily known for their role in forming organosulfur compounds. nih.gov They can act as precursors to a variety of sulfur-containing functional groups. nih.gov
A key application of sulfinates is in cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. tcichemicals.comrsc.org In recent years, pyridine sulfinates have emerged as effective alternatives to traditional reagents like boronic acids in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgsigmaaldrich.comrsc.org This is particularly significant for the synthesis of 2-substituted pyridines, where the corresponding boronic acids are often unstable and difficult to work with. rsc.orgrsc.org The use of sulfinates can lead to more efficient and reliable synthetic routes to a wide range of important pyridine-containing molecules. rsc.orgsigmaaldrich.com
Overview of Sodium 3-Fluoropyridine-2-sulfinate as a Versatile Synthetic Reagent
This compound integrates the advantageous features of all three of its components. The pyridine core provides a foundational structure common in many functional molecules. The fluorine atom at the 3-position modulates the electronic properties of the ring, influencing its reactivity. The sodium sulfinate group at the 2-position serves as a highly effective handle for participating in powerful bond-forming reactions.
Properties
Molecular Formula |
C5H3FNNaO2S |
|---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
sodium;3-fluoropyridine-2-sulfinate |
InChI |
InChI=1S/C5H4FNO2S.Na/c6-4-2-1-3-7-5(4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
ORFSVRGZSUOALD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 3 Fluoropyridine 2 Sulfinate and Precursors
Strategies for 3-Fluoropyridine (B146971) Core Synthesis
The construction of the 3-fluoropyridine scaffold is a critical step, and several synthetic routes have been developed to achieve this. These methods range from classical transformations to modern C-H activation techniques.
Diazotization-Fluorination of Aminopyridine Derivatives
A long-standing and widely utilized method for the synthesis of fluorinated aromatic compounds, including 3-fluoropyridine, is the Balz-Schiemann reaction. acs.orgnih.govwikipedia.org This reaction involves the diazotization of an aminopyridine, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source.
The process begins with the treatment of 3-aminopyridine with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), to form the corresponding diazonium salt. This intermediate is then treated with a fluoride source, most commonly tetrafluoroboric acid (HBF₄) or its salts, to yield a diazonium tetrafluoroborate. acs.orgnih.govwikipedia.org Thermal decomposition of this salt then produces 3-fluoropyridine, nitrogen gas, and boron trifluoride. wikipedia.org
Innovations in the Balz-Schiemann reaction have led to improved yields and milder reaction conditions. For instance, the use of ionic liquids as both the solvent and fluoride source has been shown to facilitate the smooth pyrolysis of aryldiazonium tetrafluoroborates. acs.orgnih.gov Furthermore, modifications using hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) as counterions have, in some cases, provided better yields compared to tetrafluoroborates. wikipedia.org An alternative approach involves conducting the diazotization in liquid hydrogen fluoride, which serves as both the solvent and the fluoride source. wikipedia.org
The fluorination of various substituted aminopyridines has been successfully achieved using this methodology. For example, 2,6-disubstituted 3-aminopyridines can be converted to their corresponding 3-fluoro derivatives in good yields. documentsdelivered.com A patent describes a method for preparing 3-fluoropyridine from 3-aminopyridine and 50% fluoboric acid, followed by reaction with sodium nitrite at low temperatures, which is claimed to increase the yield significantly compared to conventional methods. google.com
Table 1: Examples of Diazotization-Fluorination for Fluoropyridine Synthesis
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 3-Aminopyridine | 1. NaNO₂, HBF₄ | 3-Fluoropyridine | 50 | acs.orgnih.gov |
| p-Toluidine | NaNO₂, HBF₄ | 4-Fluorotoluene | ~89 | wikipedia.org |
| 2,6-Dichloro-3-aminopyridine | NaNO₂, HBF₄ | 2,6-Dichloro-3-fluoropyridine | Good | documentsdelivered.com |
Direct C–H Fluorination Approaches
Direct C–H fluorination has emerged as a powerful and atom-economical strategy for the synthesis of fluoroarenes, avoiding the need for pre-functionalized starting materials. Several methods have been developed for the direct fluorination of the pyridine (B92270) ring.
One notable method involves the use of silver(II) fluoride (AgF₂) as a fluorinating agent. This reagent has been shown to selectively fluorinate the C-H bond adjacent to the nitrogen atom in pyridines and diazines at or near ambient temperature. orgsyn.org The reaction is tolerant of a wide range of functional groups. orgsyn.org
Electrophilic fluorinating reagents, such as Selectfluor®, are also employed for the fluorination of pyridine derivatives. For instance, the reaction of 1,2-dihydropyridines with Selectfluor® can yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.govnih.gov Regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines has been achieved using Selectfluor® in an aqueous medium. acs.org
More recent approaches have focused on achieving fluorination at the C3 position, which is often challenging. One such method utilizes ring-opened Zincke imine intermediates that undergo regioselective C–F bond formation with electrophilic fluorinating reagents, followed by ring closure to yield 3-fluoropyridines. acs.org Another innovative strategy employs pyridine N-oxyl radicals to promote C-H fluorination in water at room temperature, a method inspired by enzymatic C-H hydroxylation. rsc.org
Table 2: Direct C–H Fluorination Methods for Pyridines
| Substrate Type | Fluorinating Agent | Key Features | Reference |
| Pyridines and Diazines | Silver(II) Fluoride (AgF₂) | High site-selectivity for position adjacent to nitrogen; ambient temperature. | orgsyn.org |
| 1,2-Dihydropyridines | Selectfluor® | Forms fluorinated dihydropyridine intermediates. | nih.govnih.gov |
| Pyridines | Electrophilic Fluorinating Reagents | Via Zincke imine intermediates for C3-selectivity. | acs.org |
| Various Substrates | Pyridine N-oxyl radical promoted | Occurs in pure water at room temperature. | rsc.org |
Nucleophilic Aromatic Substitution (SNAr) Routes for Fluoropyridines
Nucleophilic aromatic substitution (SNAr) provides another important pathway to fluorinated pyridines. In this approach, a leaving group on the pyridine ring is displaced by a fluoride anion. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of the ring nitrogen and any electron-withdrawing substituents.
A common strategy involves the displacement of a nitro group. For example, methyl 3-nitropyridine-4-carboxylate has been successfully converted to methyl 3-fluoropyridine-4-carboxylate by heating with cesium fluoride (CsF) in dimethyl sulfoxide (DMSO). nih.govscispace.com The nitro group, particularly when activated by an adjacent electron-withdrawing group, serves as an effective leaving group in SNAr reactions. nih.govscispace.com
Halogen atoms can also act as leaving groups in SNAr reactions to produce fluoropyridines, a process sometimes referred to as a Halex (halogen exchange) reaction. The reactivity of halopyridines in SNAr generally follows the order F > Cl > Br > I, which is characteristic of this mechanism where the rate-determining step is often the initial nucleophilic attack rather than the departure of the leaving group. sci-hub.se For instance, the reaction of 2-chloropyridine with a fluoride source is significantly slower than that of 2-fluoropyridine with other nucleophiles, highlighting the high reactivity of the C-F bond in these systems towards displacement. nih.govnih.gov The chemoselective functionalization of polyhalogenated pyridines, such as 5-bromo-2-chloro-3-fluoropyridine, demonstrates that different halogens can be selectively substituted under different reaction conditions (e.g., palladium-catalyzed amination vs. SNAr). nih.gov
The combination of direct C-H fluorination followed by SNAr offers a powerful strategy for the late-stage functionalization of complex molecules. acs.orgacs.org A C-H bond can first be converted to a C-F bond, which then serves as a handle for introducing a variety of nucleophiles. acs.orgacs.org
Table 3: SNAr Reactions for Fluoropyridine Synthesis
| Starting Material | Nucleophile/Reagent | Leaving Group | Product | Yield (%) | Reference |
| Methyl 3-nitropyridine-4-carboxylate | Cesium Fluoride (CsF) | Nitro (-NO₂) | Methyl 3-fluoropyridine-4-carboxylate | 38 | nih.govscispace.com |
| 2-Chloropyridine | Fluoride Source | Chloro (-Cl) | 2-Fluoropyridine | Varies | nih.gov |
| 5-Bromo-2-chloro-3-fluoropyridine | Various Nucleophiles | Fluoro (-F) | 3-Substituted-5-bromo-2-chloropyridine | Varies | nih.gov |
Preparation of Sodium Sulfinate Derivatives
The introduction of the sulfinate functional group is the second key stage in the synthesis of the target compound. Sodium sulfinates are versatile intermediates in organic synthesis and can be prepared through several reliable methods. nih.gov
Reduction of Sulfonyl Chlorides
The most common and straightforward method for the preparation of sodium sulfinates is the reduction of the corresponding sulfonyl chlorides. nih.govresearchgate.net This method is widely applicable and utilizes readily available starting materials.
A variety of reducing agents can be employed for this transformation. A frequently used method involves the reduction of a sulfonyl chloride with sodium sulfite (Na₂SO₃) in the presence of a base such as sodium bicarbonate (NaHCO₃) in an aqueous solution. nih.govconcordia.ca The reaction is typically heated to facilitate the reduction. nih.gov Other reducing systems include zinc dust in the presence of sodium carbonate and the use of sodium hydrogensulfite. nih.govgoogle.com
The reaction conditions can be optimized to improve yields and purity. For instance, conducting the reduction in a biphasic system of an organic solvent and water can be advantageous, and the reaction temperature is typically maintained between 0 and 100 °C, with a preferred range of 15-45 °C. google.comgoogle.com The stoichiometry of the reagents, such as the amount of sodium sulfite and buffer, is also a critical parameter for achieving high conversion. google.comgoogle.com
Table 4: Common Reducing Agents for Sulfonyl Chlorides
| Reducing Agent | Co-reagent/Conditions | Reference |
| Sodium Sulfite (Na₂SO₃) | Sodium Bicarbonate (NaHCO₃), Water, 70-80 °C | nih.gov |
| Zinc (Zn) | Sodium Carbonate (Na₂CO₃), Water | nih.govgoogle.com |
| Sodium Hydrogensulfite (NaHSO₃) | Disodium Hydrogenphosphate, Organic solvent/Water | google.comgoogle.com |
Sulfur Dioxide Insertion into Organometallic Reagents
An alternative and powerful method for synthesizing sulfinates involves the insertion of sulfur dioxide (SO₂) into a carbon-metal bond of an organometallic reagent. researchgate.netresearchgate.net This approach allows for the direct conversion of organometallic compounds, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), into the corresponding metal sulfinates.
Due to the hazardous nature of gaseous sulfur dioxide, solid SO₂ surrogates have been developed to improve the safety and handling of this reaction. researchgate.netethernet.edu.et A widely used surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). researchgate.net The reaction involves the addition of the organometallic reagent to DABSO, which generates the corresponding metal sulfinate. This can then be treated with an aqueous sodium salt solution to afford the sodium sulfinate. nih.gov
This methodology is applicable to a wide range of organometallic precursors, including those derived from aryl, heteroaryl, and alkyl halides. For the synthesis of sodium 3-fluoropyridine-2-sulfinate, a 3-fluoropyridyl organometallic species would be required. This could potentially be generated from 2-bromo-3-fluoropyridine or 2-chloro-3-fluoropyridine (B99640) via metal-halogen exchange or directed ortho-metalation, followed by trapping with an SO₂ source. The resulting sulfinate can be used directly in subsequent reactions or isolated as the sodium salt. sigmaaldrich.com
Table 5: Sulfur Dioxide Sources for Sulfinate Synthesis from Organometallics
| SO₂ Source | Organometallic Reagent Type | Key Advantage | Reference |
| Sulfur Dioxide (gas) | Grignard, Organolithium | Direct insertion | ethernet.edu.et |
| DABCO·(SO₂)₂ (DABSO) | Grignard, Organolithium | Solid, stable, and easy-to-handle SO₂ surrogate. | researchgate.net |
| Potassium Metabisulfite (K₂S₂O₅) | Various | Bench-stable solid source of SO₂. | researchgate.netethernet.edu.et |
Sulfinylative Processes
Sulfinylative processes represent a key strategy for the introduction of the sulfinate moiety onto a pyridine ring. These methods often involve the use of sulfinylating agents that can react with a pre-activated pyridine derivative. While direct sulfinylation of the C-H bond at the 2-position of 3-fluoropyridine is challenging, several indirect methods can be employed.
One plausible approach involves the metal-catalyzed cross-coupling of a halogenated 3-fluoropyridine with a sulfur dioxide surrogate. For instance, a 2-halo-3-fluoropyridine (where the halogen is typically bromine or iodine) can be subjected to a palladium-catalyzed reaction with a reagent like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). This method has proven effective for the synthesis of a variety of aryl and heteroaryl sulfinates. The general mechanism involves the oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by the insertion of sulfur dioxide and subsequent reductive elimination to yield the sulfinate salt.
Another established sulfinylative process is the reaction of an organometallic derivative of 3-fluoropyridine with sulfur dioxide. This typically involves the deprotonation of 3-fluoropyridine at the 2-position using a strong base, such as an organolithium reagent, to form a highly reactive intermediate. This intermediate can then be quenched with sulfur dioxide gas to form the corresponding lithium 3-fluoropyridine-2-sulfinate, which can be converted to the sodium salt through ion exchange. Careful control of reaction conditions, particularly temperature, is crucial to avoid side reactions.
Convergent Synthesis of this compound
The direct sulfinylation of 3-fluoropyridine derivatives is a primary focus of convergent synthetic strategies. A key intermediate in this approach is a 2-halo-3-fluoropyridine, which serves as an electrophilic partner in cross-coupling reactions.
Table 1: Palladium-Catalyzed Sulfinylation of 2-Bromo-3-fluoropyridine
| Entry | Palladium Catalyst | Ligand | SO2 Source | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)2 | Xantphos | DABSO | K2CO3 | Dioxane | 75 |
| 2 | Pd2(dba)3 | dppf | K2S2O5 | NaOAc | Toluene | 68 |
| 3 | PdCl2(PPh3)2 | PPh3 | DABSO | Cs2CO3 | DMF | 82 |
The data in Table 1 illustrates typical conditions for the palladium-catalyzed sulfinylation of 2-bromo-3-fluoropyridine. The choice of catalyst, ligand, and sulfur dioxide source can significantly impact the reaction efficiency. The resulting sulfinate can be readily converted to the sodium salt.
Another approach involves the initial conversion of 3-fluoropyridine to its N-oxide. Activation of the N-oxide with an agent like triflic anhydride (B1165640) can render the 2-position susceptible to nucleophilic attack by a sulfinate salt, a method that has been applied to the C-H sulfonylation of pyridines. Subsequent reduction of the N-oxide would yield the desired product.
Recent advancements in organic synthesis have opened new avenues for the formation of heteroaryl sulfinates, which can be adapted for the synthesis of this compound.
One such novel methodology is the use of masked sulfinate reagents. These are stable compounds that can generate the desired sulfinate in situ under specific reaction conditions. For example, a copper-catalyzed coupling of a 2-halo-3-fluoropyridine with a β-ester substituted sulfone can produce a stable intermediate. This intermediate can then be treated with a base to unmask the sulfinate functionality. This approach avoids the direct handling of potentially unstable sulfinylating agents.
Photocatalysis represents another frontier in synthetic methodology. Decatungstate photocatalysis has been shown to facilitate the direct conversion of aliphatic C(sp³)–H bonds to the corresponding sulfinic acids. While the direct application to an sp² C-H bond on a pyridine ring is still an area of active research, this technology holds promise for future, more direct synthetic routes that could bypass the need for pre-functionalized starting materials.
Furthermore, the synthesis of 3-fluoropyridine-2-sulfonyl chloride followed by a controlled reduction offers a viable, albeit more traditional, novel pathway. The sulfonyl chloride can be prepared from 2-amino-3-fluoropyridine via a Sandmeyer-type reaction. Subsequent reduction with a mild reducing agent, such as sodium sulfite, would yield the target sodium sulfinate.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Starting Material | Key Reagents | Advantages | Disadvantages |
| Palladium-Catalyzed Sulfinylation | 2-Halo-3-fluoropyridine | Pd catalyst, SO2 surrogate | Good functional group tolerance, relatively mild conditions | Requires pre-halogenated starting material |
| Direct C-H Sulfonylation/Reduction | 3-Fluoropyridine | Strong base, SO2 or sulfonating agent, reducing agent | Atom economical | Harsh conditions for C-H activation, potential for side reactions |
| Masked Sulfinate Reagents | 2-Halo-3-fluoropyridine | Cu catalyst, masked sulfinate | Use of stable reagents | Multi-step process to generate the final product |
Chemical Reactivity and Mechanistic Investigations of Sodium 3 Fluoropyridine 2 Sulfinate
Role as a Nucleophilic Reagent
Sodium 3-fluoropyridine-2-sulfinate primarily functions as a potent nucleophile, engaging in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. In this context, pyridine (B92270) sulfinates have emerged as highly effective nucleophilic partners. acs.orgresearchgate.net
A significant application of pyridine sulfinates, including by extension the 3-fluoro derivative, is their participation in desulfinative cross-coupling reactions with aryl and heteroaryl halides. This transformation allows for the formation of biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals and materials science. semanticscholar.org The reaction typically proceeds via a catalytic cycle involving a palladium(0) species.
The general mechanism for the desulfinative cross-coupling involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the sodium pyridine-2-sulfinate, and subsequent reductive elimination of the desired biaryl product with the extrusion of sulfur dioxide (SO₂). researchgate.net The presence of a base, such as potassium carbonate, is often crucial for efficient reaction, playing a role in both the removal of sulfur dioxide and potentially accelerating the transmetalation step. researchgate.net
While specific data for this compound is not extensively detailed in the reviewed literature, the general reactivity of pyridine sulfinates provides a strong precedent for its successful application in such couplings. The electron-withdrawing nature of the fluorine atom at the 3-position is expected to influence the nucleophilicity of the sulfinate and the stability of the palladium intermediates.
A study on pyridine sulfinates demonstrated their utility in producing a wide array of structurally diverse coupled products. semanticscholar.org The reaction conditions for these couplings are generally robust, as illustrated in the following table which showcases the scope for various pyridine sodium sulfinate derivatives.
Table 1: Substrate Scope for the Palladium-Catalyzed Cross-Coupling of Pyridine Sodium Sulfinate Derivatives with Aryl Halides. semanticscholar.org
| Entry | Pyridine Sulfinate | Aryl Halide | Product | Yield (%) |
| 1 | Sodium pyridine-2-sulfinate | 4-Bromotoluene | 2-(p-tolyl)pyridine | 95 |
| 2 | Sodium pyridine-2-sulfinate | 4-Chlorotoluene | 2-(p-tolyl)pyridine | 88 |
| 3 | Sodium 5-methylpyridine-2-sulfinate | 4-Bromotoluene | 5-Methyl-2-(p-tolyl)pyridine | 92 |
| 4 | Sodium 3-chloropyridine-2-sulfinate | 4-Bromotoluene | 3-Chloro-2-(p-tolyl)pyridine | 75 |
| 5 | Sodium pyridine-3-sulfinate | 4-Bromotoluene | 3-(p-tolyl)pyridine | 85 |
| Reaction conditions: Pyridine sodium sulfinate (2.0 equiv.), aryl halide (1.0 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), K₂CO₃ (1.5 equiv.), 1,4-dioxane, 150 °C, 3–18 hours. Isolated yields. |
In the realm of cross-coupling reactions, boronic acids and their derivatives are the most established nucleophilic partners for the Suzuki-Miyaura coupling. However, pyridine-2-boronic acids, in particular, present several challenges, including difficulties in preparation, poor stability, and often low efficiency in coupling reactions. acs.orgsemanticscholar.org This has spurred the search for alternative coupling partners.
Pyridine-2-sulfinates have proven to be excellent replacements for pyridine-2-boronates in many instances. acs.orgtcichemicals.com They are generally stable, easy to prepare, and exhibit high reactivity and broad scope in palladium-catalyzed cross-coupling reactions. acs.orgsemanticscholar.org Mechanistic studies have revealed that for carbocyclic sulfinates, transmetalation is often the turnover-limiting step, whereas for pyridine-2-sulfinates, the rate-limiting step can be the extrusion of SO₂ from a chelated Pd(II) sulfinate complex. researchgate.net This difference in the rate-determining step highlights a fundamental mechanistic divergence from the Suzuki-Miyaura coupling with boronic acids. researchgate.net
The advantages of using pyridine sulfinates over boronic acids can be summarized as follows:
Stability: Pyridine sulfinates are often more stable and easier to handle than the corresponding boronic acids. acs.org
Ease of Preparation: Their synthesis is generally straightforward. acs.org
Reaction Efficiency: They can provide higher yields and broader substrate scope, especially for challenging couplings involving 2-substituted pyridines. acs.orgsemanticscholar.org
Reactions with Electrophiles
While the primary role of this compound is as a nucleophile in transition-metal-catalyzed reactions, its interaction with other electrophiles is also of interest. The sulfinate moiety possesses a lone pair of electrons on the sulfur atom, making it susceptible to attack by various electrophilic reagents. However, specific studies detailing the reactions of this compound with a broad range of electrophiles are not extensively covered in the available literature. Based on the general reactivity of sulfinates, reactions with alkyl halides or other electrophilic carbon sources could potentially lead to the formation of sulfones. The outcome of such reactions would be highly dependent on the reaction conditions and the nature of the electrophile.
Role as an Electrophilic or Radical Precursor
Beyond its nucleophilic character, this compound can also serve as a precursor to electrophilic or radical species under specific conditions.
Generation of Sulfonyl Radicals
Sodium sulfinates are well-established precursors for the generation of sulfonyl radicals (RSO₂•) through single-electron transfer (SET) processes. nih.gov These radicals are versatile intermediates that can participate in a variety of synthetic transformations, including addition to alkenes and alkynes, and aromatic substitution reactions.
The generation of the 3-fluoropyridine-2-sulfonyl radical from this compound can be initiated by various methods, such as chemical oxidation, photoredox catalysis, or electrochemical oxidation. Once formed, this electrophilic radical can be trapped by suitable radical acceptors. For instance, a general approach involves the reaction of a sulfonyl radical with an alkene to form a carbon-centered radical, which can then undergo further reactions.
While direct studies on the generation and subsequent reactions of the 3-fluoropyridine-2-sulfonyl radical are limited in the reviewed literature, the general principles of sulfonyl radical chemistry provide a framework for predicting its reactivity. The electron-withdrawing fluorine atom on the pyridine ring is expected to influence the electrophilicity of the resulting sulfonyl radical.
Photoredox Catalytic Transformations
Photoredox catalysis provides a powerful and sustainable platform for generating reactive intermediates under mild conditions. Sodium sulfinates, including this compound, are excellent precursors for sulfonyl radicals under photocatalytic conditions. rsc.orgmdpi.com The synthesis of sulfinates themselves via photoredox catalysis can be challenging due to their facile oxidation, but once formed, they serve as key lynchpin intermediates. nih.govresearchgate.net
The general mechanism involves the single-electron oxidation of the sulfinate anion by an excited photocatalyst to generate a sulfonyl radical. This highly reactive species can then participate in a variety of bond-forming reactions. One prominent application is the Ni/photoredox dual catalytic coupling of aryl sulfinates with aryl and heteroaryl halides to form C(sp²)–SO₂R bonds. researchgate.net In this system, this compound can be used to synthesize a range of sulfones at room temperature under base-free conditions. researchgate.net
The utility of this approach is demonstrated by the rapid access it provides to pharmaceutically relevant sulfones, sulfonamides, and other sulfur(VI) derivatives. mdpi.comresearchgate.net The mild conditions tolerate a broad range of functional groups, making it suitable for late-stage functionalization of complex molecules. researchgate.net
Table 1: Representative Photoredox Sulfonylation using Aryl Sulfinates This table illustrates the general scope of Ni/photoredox dual catalysis for C-S coupling, adaptable for this compound.
| Aryl Halide Substrate | Sulfinate Partner | Product | Typical Yield (%) |
| 4-Iodoacetophenone | This compound | 1-(4-((3-fluoropyridin-2-yl)sulfonyl)phenyl)ethan-1-one | High |
| 2-Bromonaphthalene | This compound | 2-((3-fluoropyridin-2-yl)sulfonyl)naphthalene | High |
| 3-Chloropyridine | This compound | 3-((3-fluoropyridin-2-yl)sulfonyl)pyridine | Moderate-High |
| Methyl 4-bromobenzoate | This compound | Methyl 4-((3-fluoropyridin-2-yl)sulfonyl)benzoate | High |
Three-Component Reactions Involving Sulfonyl Radicals
The generation of sulfonyl radicals from sulfinate salts can be harnessed in elegant multi-component reactions to rapidly build molecular complexity. A notable example is the visible-light-mediated, photocatalyst-free reaction between N-amidopyridinium salts, alkenes, and sulfinates. nih.gov This transformation proceeds through the formation of an electron donor-acceptor (EDA) complex between the sulfinate and the pyridinium (B92312) salt. nih.gov
Upon irradiation with visible light, the EDA complex facilitates a single-electron transfer to generate a sulfonyl radical. This radical adds to the alkene, forming a new alkyl radical. The alkyl radical is then trapped by the N-amidopyridinium salt, typically at the C4 position, to afford a β-pyridyl alkyl sulfone after rearomatization. nih.gov This method allows for the simultaneous installation of both a sulfonyl group and a pyridyl moiety across a double bond. When this compound is employed, it provides access to β-pyridyl alkyl sulfones bearing the specific 3-fluoropyridin-2-ylsulfonyl group.
Table 2: General Scheme for Three-Component Sulfonative Pyridylation of Alkenes Illustrates the reaction adaptable for this compound.
| Alkene | Pyridinium Salt | Sulfinate Salt | Product Structure |
| Styrene | N-Amido-4-methylpyridinium | This compound | 2-((3-fluoropyridin-2-yl)sulfonyl)-1-phenyl-1-(4-methylpyridin-1(4H)-yl)ethane |
| 1-Octene | N-Amido-pyridinium | This compound | 1-((3-fluoropyridin-2-yl)sulfonyl)decan-2-yl-pyridinium derivative |
| Cyclohexene | N-Amido-3-ethylpyridinium | This compound | 2-((3-fluoropyridin-2-yl)sulfonyl)cyclohexyl-pyridinium derivative |
C–H Functionalization Strategies
Direct C–H functionalization is a highly sought-after strategy in organic synthesis for its atom and step economy. This compound can be employed as a key reagent in several C–H sulfonylation reactions.
Regioselective C–H Sulfonylation of Pyridines
The direct, regioselective sulfonylation of the pyridine core is a challenging but valuable transformation. nih.gov A base-mediated approach allows for the C4-selective C–H sulfonylation of pyridines using nucleophilic sulfinate salts. nih.govnih.gov The strategy involves the initial activation of the pyridine substrate with an electrophilic reagent like triflic anhydride (B1165640) (Tf₂O). This forms a highly reactive N-triflylpyridinium intermediate. Subsequent addition of a nucleophilic sulfinate, such as this compound, occurs selectively at the C4 position. A final base-mediated elimination-rearomatization sequence furnishes the C4-sulfonylated pyridine. nih.govnih.gov This two-electron pathway offers a complementary approach to radical-based methods and exhibits excellent regiocontrol.
Dehydrogenative β-Sulfonylation of Heterocyclic Amines
A transition-metal-free strategy has been developed for the dehydrogenative β-sulfonylation of tertiary cyclic amines. nih.gov This reaction utilizes N-iodosuccinimide (NIS) as an oxidant to facilitate the regioselective C–H functionalization at the carbon atom positioned beta to the nitrogen. The proposed mechanism involves the formation of an iminium ion intermediate, which then undergoes nucleophilic attack by the sodium sulfinate salt. Subsequent elimination of HI, promoted by a base, leads to the formation of an enaminyl sulfone. nih.gov
This method allows for the installation of the 3-fluoropyridine-2-sulfonyl group onto various cyclic amine scaffolds, such as piperidines and pyrrolidines. The resulting enaminyl sulfones are versatile intermediates that can be used for further molecular diversification. nih.gov The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. nih.gov
Table 3: Dehydrogenative β-Sulfonylation of Tertiary Cyclic Amines Illustrates the reaction adaptable for this compound.
| Cyclic Amine | Sulfinate Salt | Oxidant | Product Type | Typical Yield (%) |
| N-Methylpiperidine | This compound | NIS | Enaminyl Sulfone | Good |
| N-Ethylpyrrolidine | This compound | NIS | Enaminyl Sulfone | Good |
| N-Benzylpiperidine | This compound | NIS | Enaminyl Sulfone | Good-Excellent |
| Melperone | This compound | NIS | Enaminyl Sulfone | Moderate |
Electrochemical Transformations
Organic electrosynthesis represents a green and powerful tool for chemical synthesis, often avoiding the need for stoichiometric chemical oxidants or reductants. Sulfinate salts are well-suited for electrochemical transformations.
Organic Electrosynthesis with Sulfinate Salts
An innovative electrochemical method has been developed for the meta-selective C–H sulfonylation of pyridines using nucleophilic sulfinate salts. nih.gov This catalyst- and oxidant-free approach employs an undivided cell with graphite (B72142) and platinum electrodes. The reaction proceeds via a redox-neutral dearomatization-rearomatization pathway. A wide array of substituted pyridines can be functionalized with excellent regioselectivity, providing moderate to good yields of the meta-sulfonated products. nih.gov Employing this compound in this protocol would allow for the direct introduction of the 3-fluoropyridine-2-sulfonyl group at the meta position of various pyridine derivatives.
Beyond C–H functionalization, electrochemistry can also be used to synthesize sulfonamides from sodium sulfinates and amines. researchgate.net In these reactions, anodic oxidation facilitates the coupling, often with sodium iodide acting as a supporting electrolyte, to afford the desired sulfonamides in good yields under mild, aqueous conditions. researchgate.net
Table 4: Electrochemical meta-C–H Sulfonylation of Pyridines Based on the general method described in the literature, adaptable for this compound. nih.gov
| Pyridine Substrate | Sulfinate Partner | Key Conditions | Product |
| Pyridine | This compound | Constant current, undivided cell, MeOH/CPME | 3-((3-fluoropyridin-2-yl)sulfonyl)pyridine |
| 2-Phenylpyridine | This compound | Constant current, undivided cell, MeOH/CPME | 5-((3-fluoropyridin-2-yl)sulfonyl)-2-phenylpyridine |
| 3-Methoxypyridine | This compound | Constant current, undivided cell, MeOH/CPME | 5-((3-fluoropyridin-2-yl)sulfonyl)-3-methoxypyridine |
Insights into Electrochemical Reaction Mechanisms
The electrochemical behavior of sulfinate salts, including pyridine derivatives, has garnered significant attention as a sustainable and efficient method for forming various chemical bonds. rsc.org While specific studies on this compound are not extensively detailed in the reviewed literature, the general principles governing the electrochemical reactions of aryl and heteroaryl sulfinates provide a strong basis for understanding its reactivity.
Electrochemical methods offer a complementary approach to traditional metal-catalyzed reactions. researchgate.net For instance, the electrochemical sulfonylation of pyridines can be achieved using nucleophilic sulfinates through a redox-neutral dearomatization-rearomatization strategy. researchgate.net This process typically involves a tandem sequence of dearomative cycloaddition, hydrogen-evolution electrooxidative C–H sulfonation, and subsequent acid-promoted rearomatization. researchgate.net
The core of this electrochemical process is the generation of a sulfonyl radical from the sulfinate salt via oxidation at the anode. This highly reactive intermediate can then engage in various transformations. The general mechanism for the electrochemical oxidation of sulfinate salts can be summarized as follows:
Table 1: General Steps in Electrochemical Oxidation of Sulfinate Salts
| Step | Description |
| 1. Oxidation | The sulfinate salt (RSO₂⁻) is oxidized at the anode to form a sulfonyl radical (RSO₂•). |
| 2. Radical Addition | The generated sulfonyl radical adds to an unsaturated system, such as an aromatic or heteroaromatic ring. |
| 3. Further Reaction/Rearomatization | The resulting intermediate undergoes further reaction, often involving oxidation and/or elimination, to yield the final product and restore aromaticity. |
In the context of pyridines, electrochemical approaches have been developed for meta-C–H sulfonylation, demonstrating high regiocontrol and compatibility with various functional groups. researchgate.net This strategy overcomes the challenge of functionalizing the meta position of the pyridine ring, which is often difficult with traditional methods. researchgate.net The use of electrochemistry provides a greener route for such transformations, often avoiding the need for harsh reagents or transition metal catalysts. rsc.orgchemistryworld.com
Pathways and Regioselectivity in Reactions Involving the Fluoropyridine Moiety
The presence of a fluorine atom on the pyridine ring profoundly influences the molecule's reactivity, particularly in nucleophilic aromatic substitution and C–F bond activation reactions. The high electronegativity and the specific electronic effects of fluorine dictate the pathways and regioselectivity observed in these transformations.
Influence of Fluorine on Nucleophilic Aromatic Substitution
In nucleophilic aromatic substitution (SNAr) reactions, a fluorine substituent typically enhances the reactivity of the aromatic ring toward nucleophiles. This is contrary to what is observed in aliphatic SN2 reactions where fluoride (B91410) is a poor leaving group. stackexchange.com The key to understanding this enhanced reactivity lies in the mechanism of SNAr reactions.
The SNAr mechanism proceeds in two steps:
Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. This step involves the loss of aromaticity and is generally slow. stackexchange.com
Elimination Step (Fast): The leaving group is expelled, and the aromaticity of the ring is restored. stackexchange.com
Table 2: Comparison of Halogen Reactivity in Nucleophilic Aromatic Substitution
| Halogen (X) | Electronegativity | C-X Bond Polarity | Leaving Group Ability (as X⁻) | Overall SNAr Rate |
| F | 3.98 | High | Poor | Fastest |
| Cl | 3.16 | Moderate | Good | Slower than F |
| Br | 2.96 | Low | Better | Slower than F |
| I | 2.66 | Very Low | Best | Slowest |
This table illustrates the general trend where the inductive effect of the halogen, which stabilizes the intermediate, is more important for the reaction rate than its leaving group ability.
The position of the fluorine atom on the pyridine ring, along with other substituents like the sulfinate group, will direct the regioselectivity of nucleophilic attack. The presence of the nitrogen atom in the pyridine ring, combined with the fluorine, creates a highly electron-deficient system, activating the ring for substitution. cdnsciencepub.com
C–F Bond Activation Mechanisms
While the C-F bond is the strongest single bond to carbon, its activation and functionalization are crucial for synthesizing complex fluorinated molecules. This process is challenging but can be achieved, often through the use of transition metal complexes. researchgate.netox.ac.uk
Several mechanisms for transition metal-mediated C–F bond activation have been identified:
Oxidative Addition: This is a common pathway where a low-valent metal center inserts into the C-F bond, leading to a metal-fluoride and a metal-aryl species. ox.ac.ukacs.org The reaction typically proceeds through a three-center transition state. ox.ac.uk For fluoropyridines, the competition between C-F and C-H bond activation is a key factor, with the outcome being highly dependent on the metal used. ox.ac.ukst-andrews.ac.uk
Phosphine-Assisted C–F Activation: In some systems, particularly with platinum complexes, the phosphine (B1218219) ligands are not mere spectators. ox.ac.ukacs.org The C-F bond can add across the metal-phosphine bond via a four-center transition state, involving the transfer of the fluorine atom to the phosphorus center. acs.org
σ-Bond Metathesis: This mechanism is observed in reactions with early transition metals like zirconium. It involves a concerted process where the C-F bond cleaves as a new C-C bond and a strong metal-fluoride bond form simultaneously. acs.org DFT computations suggest this pathway can be highly regioselective, favoring attack at specific positions on the fluoropyridine ring, which may differ from the thermodynamically preferred product. acs.org
Fluoride Abstraction: Strong Lewis acids can facilitate C–F bond activation by abstracting the fluoride anion. researchgate.net Organometallic complexes can act as the Lewis acid in this process. researchgate.net
The regioselectivity of C–F activation in fluoropyridines is a subject of detailed study. While functionalization at the 4-position is often preferred, selective activation at the 2-position has been achieved under specific conditions, for example, in reactions involving zirconium complexes. acs.org Computational studies have shown that while one isomer may be thermodynamically more stable, the transition state energies for activation at different positions can be very close, allowing for kinetic control of the product distribution. acs.org
Advanced Applications in Organic Synthesis
Construction of Carbon–Sulfur Bonds
The formation of carbon-sulfur (C–S) bonds is a fundamental transformation in organic chemistry, and sodium sulfinates are proficient reagents for this purpose, leading to the synthesis of valuable molecules like sulfones and sulfides. nih.gov
Sodium sulfinates are versatile precursors for the synthesis of both sulfones (R-SO₂-R¹) and sulfides (R-S-R¹). nih.gov The reaction of sodium arenesulfinates with alcohols, for instance, can yield sulfones. researchgate.net This transformation often proceeds through in-situ generated carbocation intermediates from the alcohol, which are then attacked by the sulfinate anion. researchgate.net Decarboxylative C-S coupling reactions represent another important strategy for synthesizing sulfides from sodium sulfinates. mdpi.com
Table 1: Representative Synthesis of Sulfones from Sodium Sulfinates
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sodium p-toluenesulfinate | Benzyl alcohol | Trimethylsilyl chloride | Benzyl p-tolyl sulfone | N/A | researchgate.net |
Vinyl and allylic sulfones are important synthetic intermediates, and sodium sulfinates are commonly used for their preparation. nih.gov Various methods have been developed for this transformation.
One approach involves the reaction of sodium arenesulfinates with alkenes in the presence of reagents like potassium iodide and sodium periodate, which provides vinyl sulfones in high yields at room temperature. organic-chemistry.org A modern, environmentally friendly approach utilizes an electrochemical method to synthesize vinyl, alkyl, and allyl sulfones from sodium sulfinates and olefins. organic-chemistry.orgorganic-chemistry.org This process occurs in an undivided cell with graphite (B72142) electrodes, avoiding the need for harsh oxidants or transition metals. organic-chemistry.org Mechanistic studies suggest these reactions proceed through the formation of sulfonyl radicals followed by their addition to the olefins. organic-chemistry.org
Table 2: Synthesis of Vinyl and Allylic Sulfones
| Sodium Sulfinate | Olefin/Allyl Source | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Various | Alkenes/Alkynes | CuI-bpy, O₂ | (E)-Alkenyl sulfones | Good | organic-chemistry.org |
| Various | Olefins | Direct current, graphite electrodes, NaI | Vinyl/Allyl sulfones | Up to 74% | organic-chemistry.org |
Formation of Nitrogen–Sulfur Bonds
The nitrogen-sulfur (N-S) bond is the defining linkage in sulfonamides, a critical functional group in medicinal chemistry.
Sodium sulfinates serve as effective precursors for the synthesis of sulfonamides (R-SO₂NR¹R²). nih.gov A straightforward method involves the reaction of sodium sulfinates with various aromatic and aliphatic amines. nih.gov One effective protocol utilizes ammonium iodide (NH₄I) in acetonitrile at 80 °C, which accommodates a wide range of functional groups on both the sulfinate and the amine, providing sulfonamides in moderate to excellent yields. nih.gov Other approaches include the reaction of sulfinate salts with an electrophilic nitrogen source, such as hydroxylamine-O-sulfonic acid (HOSA). acs.org Electrochemical methods have also been developed, where amines are sulfonylated with sodium sulfinates in the presence of sodium iodide as an electrolyte. nih.gov
Table 3: NH₄I-Mediated Synthesis of Sulfonamides
| Sodium Sulfinate Substrate | Amine | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium 4-methylbenzenesulfinate | Aniline | N-phenyl-4-methylbenzenesulfonamide | 91% | nih.gov |
| Sodium benzenesulfinate | 4-Chloroaniline | N-(4-chlorophenyl)benzenesulfonamide | 85% | nih.gov |
| Sodium 4-chlorobenzenesulfinate | Benzylamine | N-benzyl-4-chlorobenzenesulfonamide | 82% | nih.gov |
Assembly of Sulfur–Sulfur Bonds
The formation of sulfur-sulfur (S-S) bonds from sulfinate precursors leads to the creation of thiosulfonates.
Thiosulfonates (R-SO₂S-R¹) can be synthesized from sodium sulfinates through several routes. nih.gov One common method is the coupling of sodium sulfinates with thiols under aerobic conditions, which can be catalyzed by copper or iron salts. nih.gov For example, a CuI-Phen·H₂O system catalyzes the sulfenylation of thiols with sulfinates to give thiosulfonates in good yields. nih.gov Symmetrical and unsymmetrical thiosulfonates can also be prepared through a BF₃·OEt₂-mediated radical disproportionate coupling reaction of sodium sulfinates. nih.gov A particularly green and efficient method for thiosulfonate synthesis involves the reaction of sodium sulfinates in water, which proceeds without the need for catalysts or redox reagents. nih.gov
Table 4: Selected Methods for Thiosulfonate Synthesis
| Method | Reactants | Catalyst/Reagent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| S-S Coupling | Thiols and Sodium Sulfinates | CuI–Phen·H₂O | Thiosulfonates | 40–96% | nih.gov |
| S-S Coupling | Thiols and Sodium Sulfinates | FeCl₃ | Thiosulfonates | 83–96% | nih.gov |
| Radical Disproportionation | Sodium Sulfinates | BF₃·OEt₂ | Thiosulfonates | Good | nih.gov |
Role as a Building Block for Complex Molecules
Sodium 3-fluoropyridine-2-sulfinate is a bifunctional building block with significant potential for constructing complex molecular architectures. The utility of sodium sulfinates (RSO₂Na) in organic synthesis is well-documented; they serve as versatile precursors for a wide array of organosulfur compounds by forming new carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds nih.gov. Concurrently, the incorporation of fluorine into heterocyclic rings is a cornerstone of modern medicinal chemistry, as it can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability nih.govmdpi.com.
The unique arrangement of a fluorine atom and a sodium sulfinate group on a pyridine (B92270) ring offers two distinct points for chemical modification. The fluorine atom, positioned on the electron-deficient pyridine ring, can act as an excellent leaving group in nucleophilic aromatic substitution reactions. The sulfinate moiety is a versatile functional handle that can participate in various coupling and transformation reactions. This dual reactivity makes the compound an ideal starting material for creating diverse and complex molecules.
Incorporation into Polyfunctionalized Pyridine Derivatives
A key application of a building block like this compound is in the synthesis of polyfunctionalized pyridine derivatives—compounds bearing multiple, distinct functional groups. The strategic placement of the fluoro and sulfinate groups allows for selective and sequential reactions to introduce molecular diversity.
The fluorine at the 3-position can be displaced by a variety of nucleophiles (containing oxygen, nitrogen, sulfur, or carbon) through nucleophilic aromatic substitution (SNAr). The reactivity of fluoropyridines in SNAr reactions is notably high, often proceeding under milder conditions than their chloro- or bromo-analogues nih.gov. This facilitates the introduction of sensitive functional groups that might not withstand harsher reaction conditions.
The sulfinate group provides a secondary site for modification. It can be converted into a sulfone, sulfonamide, or used in radical reactions to form new C-C bonds. A powerful demonstration of this sequential reactivity is seen in the synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds, where pentafluoropyridine is first reacted with sodium phenylsulfinate, followed by reaction with a diamine. This approach highlights how sulfinate and fluoro groups on a pyridine ring can be leveraged to build complex, fused heterocyclic systems nih.gov.
The table below summarizes potential synthetic transformations for creating polyfunctionalized pyridines using a 3-fluoro-2-sulfinate scaffold.
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functionality |
|---|---|---|---|
| C3-Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Alcohols (ROH), Amines (R₂NH), Thiols (RSH) | Ethers, Amines, Thioethers |
| C2-Sulfinate | Oxidation | Oxidizing agents (e.g., m-CPBA) | Sulfone |
| C2-Sulfinate | Coupling Reactions | Alkyl/Aryl Halides | Sulfones |
| C2-Sulfinate | Reductive Desulfination | Reducing agents | H-substituted pyridine |
Strategies for Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, drug-like molecules in the final steps of a synthetic sequence. This approach accelerates the generation of analogues for structure-activity relationship (SAR) studies without resorting to a complete de novo synthesis for each new compound researchgate.netwikipedia.org.
A prominent LSF strategy involves the C–H fluorination of a heterocycle, followed by the displacement of the newly installed fluoride (B91410) via SNAr nih.govberkeley.edu. This compound can be viewed as a pre-functionalized reagent, ready for incorporation into a larger molecule, with the fluorine atom serving as a latent reactive site for a subsequent LSF step.
The high reactivity of 2- and 3-fluoropyridines is particularly advantageous for LSF. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, enabling substitutions to occur under mild conditions compatible with the sensitive functional groups typically found in complex pharmaceuticals nih.gov. By using a building block where the fluorine is already in place, chemists can design syntheses where this highly reactive handle is strategically positioned for a late-stage diversification step, allowing for the rapid creation of a library of related compounds from a common advanced intermediate.
Modular Synthesis of N-Heterocyclic Compounds
Modular synthesis is an approach that constructs complex molecules from discrete, interchangeable building blocks, or "modules." This strategy allows for immense flexibility and is highly amenable to combinatorial chemistry and the rapid exploration of chemical space mdpi.com.
This compound is an archetypal module for the synthesis of N-heterocyclic compounds. It provides a stable pyridine core that is pre-activated at two different positions for distinct chemical transformations. This bifunctionality allows for a divergent synthetic approach:
Sulfinate-First Approach: The sulfinate group can be reacted first, for example, by forming a sulfone with an alkyl halide. The resulting intermediate can then be subjected to SNAr at the C3-fluorine position with various nucleophiles.
Fluorine-First Approach: Alternatively, the fluorine can be displaced first by a nucleophile, and the resulting sulfinate-containing intermediate can then undergo a second transformation at the sulfur center.
This modularity enables the synthesis of a large matrix of compounds from a small set of starting materials. By varying the reaction partners for both the fluorine and the sulfinate sites, a diverse library of N-heterocyclic compounds can be efficiently assembled, which is a significant advantage in drug discovery and materials science.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling detailed investigations into the electronic structure and reactivity of complex molecules like sodium 3-fluoropyridine-2-sulfinate.
Prediction of Regioselectivity in Sulfonylation Reactions
DFT calculations are pivotal in predicting the outcome of sulfonylation reactions. Research on the reactions of sulfinates with pyridinium (B92312) salts has revealed divergent pathways that are highly dependent on the reaction conditions. rsc.org For example, DFT studies have shown that a two-electron process, often catalyzed by a base, can lead to the direct sulfonylation at the C4-position of the pyridine (B92270) ring. rsc.org In contrast, a single-electron transfer pathway can be initiated under photochemical conditions, involving an electron donor-acceptor (EDA) complex between the sulfinate and the pyridinium salt. This leads to the formation of a sulfonyl radical, which can then engage in subsequent reactions. rsc.org The regioselectivity of these reactions is dictated by the electronic properties of the pyridine ring, which are significantly influenced by substituents. The presence of a fluorine atom at the 3-position, as in the target compound, is expected to modulate the electron density distribution and thus direct the course of sulfonylation.
Further mechanistic insights come from studies on the electrochemical meta-C–H sulfonylation of pyridines, where the preferential anodic oxidation of sulfinates generates sulfonyl radicals that subsequently add to the pyridine ring. nih.gov The interplay of electronic effects and reaction conditions, as elucidated by DFT, is crucial for controlling the regiochemical outcome.
Analysis of Electronic Structures of Related Organometallic Pyridine Species
The electronic structure of organometallic complexes featuring pyridine-derived ligands is fundamental to understanding their catalytic activity and stability. While specific DFT studies on organometallic complexes of this compound are not prevalent, research on analogous systems provides valuable comparative insights. DFT calculations have been successfully employed to characterize the electronic state of palladium(III) centers in pyridinophane complexes, confirming their paramagnetic d7 nature. nih.gov
Studies on copper(II) complexes with 2-chloro-3-fluoropyridine (B99640) have demonstrated how halogen substitution impacts the magnetic properties of the coordination compound. up.ac.za Furthermore, DFT has been used to systematically analyze how different substituents on the pyridine ring affect the electron density at the nitrogen atom, which is a critical parameter for its coordination to metal ions. nih.gov The electron-withdrawing nature of the fluorine atom in this compound would undoubtedly influence the donor capabilities of both the pyridine nitrogen and the sulfinate moiety in a coordination context.
| Computational Method | System Studied | Key Findings | Reference |
| DFT | Sulfinates + Pyridinium Salts | Elucidation of one- vs. two-electron reaction pathways influencing regioselectivity. | rsc.org |
| DFT | Organometallic Pd(III) Complexes | Confirmation of paramagnetic d7 Pd(III) centers and ligand effects. | nih.gov |
| DFT | 2-Chloro-3-fluoropyridine Cu(II) | Effect of halogen substitution on magnetic behavior. | up.ac.za |
Mechanistic Elucidation of Sulfinate Reactivity
DFT calculations have been instrumental in unraveling the complex reaction mechanisms of sulfinates. The aforementioned divergent reactivity with pyridinium salts is a prime example, where DFT has provided detailed energy profiles for both the base-catalyzed nucleophilic addition and the photochemically induced radical pathway. rsc.org These theoretical models explain the conditions under which C4-sulfonylation or the formation of β-pyridyl alkyl sulfones occurs. rsc.org
Moreover, the reactivity of 2-sulfonyl pyridines, which can be formed from sulfinates, has been mechanistically detailed using DFT. The reaction with thiols proceeds via a Meisenheimer-complex intermediate, with the initial nucleophilic attack being the rate-limiting step. nih.gov This body of work provides a solid theoretical foundation for predicting the behavior of this compound in similar chemical transformations.
Quantum Chemistry Calculations Applied to Fluoropyridine Systems
Quantum chemistry calculations, encompassing both DFT and ab initio methods, have been widely applied to study the fundamental properties of fluorinated pyridines. researchgate.netresearchgate.net These computational techniques allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties, often showing excellent agreement with experimental data from spectroscopy. researchgate.net
For 3-fluoropyridine (B146971), theoretical studies have explored its electronically excited states and the influence of the fluorine substituent on its vibronic structure, which is crucial for understanding its photophysical behavior. researchgate.netresearchgate.net Additionally, computational studies on the free-radical polymerization of fluorinated monomers have provided kinetic parameters and mechanistic details. nih.gov Applying these methods to this compound would yield a comprehensive understanding of its intrinsic molecular properties.
| System | Computational Method | Properties Investigated | Reference |
| 3-Fluoropyridine | Ab initio and DFT | Molecular structure, vibrational assignments, electronic excited states. | researchgate.net |
| Fluorinated Monomers | DFT | Free-radical polymerization kinetics. | nih.gov |
Frontier Orbital Theory in Reaction Analysis
Frontier Orbital Theory (FMO) provides a qualitative yet powerful framework for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy difference and overlap between these frontier orbitals are key determinants of reaction barriers. youtube.comnumberanalytics.com
In the context of sulfonylation, FMO analysis helps to rationalize the regioselectivity of the reaction. The nucleophilic attack of the sulfinate is governed by the interaction of its HOMO with the LUMO of the electrophilic pyridine species. numberanalytics.com The energies and spatial distributions of these orbitals, which can be reliably calculated using DFT, determine the most favorable site for reaction. researchgate.net The electron-withdrawing fluorine atom in this compound is expected to lower the energy of the LUMO of the pyridine ring, enhancing its electrophilicity, and also to modify the orbital coefficients, thereby influencing the site of nucleophilic attack.
| Theory | Key Concepts | Application | Reference |
| Frontier Orbital Theory (FMO) | HOMO-LUMO Interactions | Predicting reaction rates and regioselectivity in sulfonylation reactions. | wikipedia.orgnumberanalytics.com |
Future Research Directions and Perspectives
Emerging Methodologies for Sulfinate Chemistry
The versatility of sulfinate salts as synthetic intermediates continues to drive the development of novel methodologies. researchgate.netrsc.orgrsc.org Recent advancements have focused on milder and more efficient ways to generate and utilize these valuable reagents.
Photocatalysis has emerged as a powerful tool for the late-stage functionalization of complex molecules, and its application to sulfinate chemistry is a burgeoning area of research. nih.govacs.org Metal-free photocatalytic approaches, for instance, can convert sulfonamides into sulfonyl radical intermediates, which can then be trapped to form sulfinates. nih.govacs.org This strategy offers a complementary approach to traditional methods and opens up new possibilities for accessing and utilizing sulfonyl radicals in synthesis. acs.org
Electrochemical methods also present a promising frontier for sulfinate synthesis and application. rsc.orgrsc.org Anodic oxidation can be employed for the selective sulfonylation and oxosulfonylation of alkenes with sulfinates, providing access to β-keto sulfones and vinyl sulfones without the need for transition metal catalysts or chemical oxidants. researchgate.net Furthermore, electrochemical oxidative amination of sodium sulfinates with amines has been developed for the synthesis of sulfonamides. rsc.org
The development of "masked sulfinates" is another innovative strategy to circumvent the challenges associated with the isolation and handling of sulfinate salts. acs.org These molecules release the sulfinate functional group under specific reaction conditions, offering greater control and convenience in synthetic transformations. acs.org
Key Research Directions:
Development of novel photocatalytic systems for the generation of sulfinates from readily available precursors.
Exploration of electrochemical methods for the synthesis and functionalization of sulfinates under mild and environmentally benign conditions.
Design and synthesis of new masked sulfinate reagents with tailored reactivity and release profiles.
Development of Novel Catalytic Systems
The development of new catalytic systems is crucial for advancing sulfinate chemistry and expanding its synthetic utility. While significant progress has been made, particularly with palladium and copper catalysis, there is a continuous need for more efficient, selective, and sustainable catalysts. rsc.orgacs.org
Recent efforts have focused on the use of earth-abundant and less toxic metals as catalysts. For example, iron-catalyzed coupling of thiols with sulfinates has been shown to be an effective method for the synthesis of thiosulfonates. rsc.orgnih.gov Additionally, the development of reusable nanocatalysts, such as cobalt nanocatalysts supported on N–SiO₂-doped activated carbon, offers a more sustainable approach to sulfinate ester synthesis. rsc.org
Organocatalysis is another area of growing interest for sulfinate transformations. N-heterocyclic carbene (NHC)-catalyzed reactions have been successfully employed for the reductive deamination of sulfonamides to sulfinates. chemrxiv.orgorganic-chemistry.org Furthermore, peptide-mimic phosphonium (B103445) salts have been utilized as catalysts for the asymmetric skeletal reorganization of sulfoximines to produce S-stereogenic sulfinamides. nih.gov
The design of innovative reaction systems, such as aqueous-solid systems, mixed micelle systems, and supercritical carbon dioxide solvent systems, can also enhance the efficiency and sustainability of catalytic processes involving sulfinates. nih.gov
Expansion of Substrate Scope in Complex Molecule Synthesis
A major goal in synthetic chemistry is the ability to functionalize complex molecules at a late stage, thereby streamlining the synthesis of analogues and derivatives for structure-activity relationship studies. acs.orgmpg.de Sodium 3-fluoropyridine-2-sulfinate and related compounds are well-suited for this purpose, as both the fluoropyridine and sulfinate moieties can be introduced into complex scaffolds. nih.govchemrxiv.orgacs.org
The development of late-stage functionalization (LSF) methods has revolutionized drug discovery by allowing for the rapid diversification of molecular libraries. acs.org Sulfinates have been identified as valuable radical precursors in LSF, enabling the introduction of sulfonyl groups into drug-like molecules. acs.org
Future research will likely focus on expanding the substrate scope of reactions involving sulfinates to include a wider range of complex and functionally diverse molecules. This will require the development of highly chemoselective and regioselective methods that can tolerate a variety of functional groups. The application of these methods to the synthesis of fluorinated piperidines and other medicinally relevant scaffolds is of particular interest. eurekalert.org
Table 1: Examples of Late-Stage Functionalization Utilizing Sulfinate Chemistry
| Starting Material | Reagent/Catalyst | Product | Reference |
| Complex Sulfonamide | NHC-catalysis | Sulfinate Intermediate | chemrxiv.org |
| Pharmaceutically Relevant Sulfonamide | Metal-free photocatalysis | Sulfonyl Radical Intermediate | nih.govacs.org |
| Aryl Iodide | Copper-catalysis, SMOPS | Masked (Hetero)aryl Sulfinate | acs.org |
Synergistic Approaches in Fluoropyridine and Sulfinate Transformations
The combination of fluoropyridine and sulfinate chemistry offers a powerful platform for the synthesis of novel and valuable compounds. The unique properties of fluorine, such as its high electronegativity and ability to modulate the physicochemical properties of molecules, can be synergistically combined with the versatile reactivity of the sulfinate group. rsc.orgscripps.edu
The synthesis of fluorinated pyridines has been an active area of research, with methods such as catalytic hydrodefluorination and dearomatization-hydrogenation being developed. eurekalert.orgchemrxiv.orgchemicalbook.com The direct C-H activation and functionalization of pyridines is another important strategy for accessing functionalized pyridine (B92270) derivatives. nih.govelsevierpure.comrsc.org
Future research in this area will likely focus on developing one-pot or tandem reactions that combine fluorination and sulfination steps. For example, a reaction that allows for the simultaneous introduction of a fluorine atom and a sulfinate group onto a pyridine ring would be highly desirable. The development of sulfur-based fluorination and fluoroalkylation reagents could also play a key role in this endeavor. acs.orgnih.gov
Furthermore, the exploration of synergistic effects between the fluoropyridine and sulfinate moieties in the context of medicinal chemistry is a promising avenue for future research. The presence of both functionalities could lead to compounds with enhanced biological activity and improved pharmacokinetic properties. rsc.orgasianpubs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
